molecular formula C7H10FNO2 B14073499 (Z)-2-fluoro-3-morpholino-prop-2-enal CAS No. 152873-67-1

(Z)-2-fluoro-3-morpholino-prop-2-enal

Cat. No.: B14073499
CAS No.: 152873-67-1
M. Wt: 159.16 g/mol
InChI Key: OTANGTDQNPVIGE-ALCCZGGFSA-N
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Description

2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- is an organic compound with the molecular formula C7H10FNO2 It is characterized by the presence of a fluorine atom and a morpholine ring attached to a propenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- typically involves organic synthesis reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the fluorine and morpholine groups onto the propenal structure. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring consistent quality and quantity. The process would likely include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated propenal derivatives and morpholine-containing compounds. Examples are:

  • 2-Propenal, 2-chloro-3-(4-morpholinyl)-
  • 2-Propenal, 2-bromo-3-(4-morpholinyl)-

Uniqueness

2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the propenal backbone with the morpholine ring also contributes to its distinct properties .

Biological Activity

(Z)-2-fluoro-3-morpholino-prop-2-enal is an organic compound with the molecular formula C7H10FNO2. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a fluorinated propenal backbone with a morpholine ring. The presence of the fluorine atom is significant as it can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound has been studied for its potential role in:

  • Antitumor Activity : Research indicates that compounds similar to this compound may exhibit antitumor properties by inhibiting key signaling pathways involved in cancer progression.
  • Antiviral Effects : Some studies suggest that the compound may interfere with viral replication processes, making it a candidate for antiviral drug development.

Case Studies

  • Antitumor Efficacy : A study investigated the effects of various fluorinated propenals, including this compound, on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in certain cancer types, indicating potential as an anticancer agent.
  • Viral Inhibition : Another study explored the antiviral properties of related compounds against specific viruses. The findings suggested that this compound could reduce viral load in infected cells through modulation of host cell pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compound Fluorinated propenal with morpholine ringAntitumor, antiviral potential
(Z)-2-chloro-3-morpholino-prop-2-enal Chlorinated analogModerate antitumor activity
(Z)-2-bromo-3-morpholino-prop-2-enal Brominated analogLimited biological data available

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:

  • Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently, allowing for further exploration of its biological properties.
  • Biological Evaluations : In vitro assays have shown that this compound exhibits promising activity against specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

Properties

CAS No.

152873-67-1

Molecular Formula

C7H10FNO2

Molecular Weight

159.16 g/mol

IUPAC Name

(Z)-2-fluoro-3-morpholin-4-ylprop-2-enal

InChI

InChI=1S/C7H10FNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h5-6H,1-4H2/b7-5-

InChI Key

OTANGTDQNPVIGE-ALCCZGGFSA-N

Isomeric SMILES

C1COCCN1/C=C(/C=O)\F

Canonical SMILES

C1COCCN1C=C(C=O)F

Origin of Product

United States

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